molecular formula C23H17Cl2NO5S B2961279 [4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114872-61-5

[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2961279
CAS No.: 1114872-61-5
M. Wt: 490.35
InChI Key: QSJJUAHTIWLYLJ-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core substituted with a 3,5-dichlorophenyl group at position 4 and a 3,4-dimethoxyphenyl methanone moiety at position 2. The compound’s molecular formula is C₂₃H₁₇Cl₂NO₅S, with an average molecular weight of 502.35 g/mol (estimated based on analogs in ). The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may influence solubility, bioavailability, and receptor-binding interactions.

Properties

IUPAC Name

[4-(3,5-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO5S/c1-30-19-8-7-14(9-20(19)31-2)23(27)22-13-26(17-11-15(24)10-16(25)12-17)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJUAHTIWLYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C18H16Cl2N2O5S\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_5\text{S}

This structure features a benzothiazine core substituted with a dichlorophenyl group and a dimethoxyphenyl methanone moiety.

Research indicates that compounds similar to this benzothiazine derivative exhibit their biological effects primarily through:

  • DNA Binding : Many benzothiazine derivatives interact with DNA, inhibiting enzymes involved in DNA replication and repair. This binding often occurs within the minor groove of DNA, affecting cellular proliferation .
  • Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor properties in vitro against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances their activity by stabilizing the interaction with biological targets .

Antitumor Activity

A study published in 2021 evaluated similar compounds for their antitumor efficacy using both 2D and 3D cell culture models. The results showed that these compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 to 20.46 µM depending on the assay type. The compounds exhibited higher cytotoxicity in 2D cultures compared to 3D cultures .

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC8276.48 ± 0.112D
Compound CNCI-H35820.46 ± 8.633D

Antimicrobial Activity

In addition to antitumor effects, this class of compounds has been investigated for antimicrobial properties. Certain derivatives showed promising results against various bacterial strains, indicating a broad spectrum of activity that could be leveraged for therapeutic applications .

Case Studies

Case Study 1 : A derivative of benzothiazine was tested against Pneumocystis carinii in an immunosuppressed rat model. The compound demonstrated effective in vivo activity at submicromolar dosages, suggesting potential for treating opportunistic infections in immunocompromised patients .

Case Study 2 : Another study investigated the effects of a structurally similar compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Findings :

  • Naphthalenyl analogs () exhibit reduced halogenation but retain methoxy-driven solubility, suggesting the target compound’s dichlorophenyl group may confer specificity toward chlorinated receptor sites .

Halogenated Derivatives in Patent Literature

Compounds bearing 3,5-dichlorophenyl groups are prevalent in agrochemical and pharmaceutical patents (). For example:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Application
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methylbenzamide Isoxazole Dichlorophenyl, trifluoromethyl 449.23 Insecticide/Nematicide
[Target Compound] Benzothiazine Dichlorophenyl, dimethoxyphenyl 502.35 Undisclosed (likely medicinal)

Key Findings :

  • The 3,5-dichlorophenyl moiety is a common feature in bioactive molecules, with halogen atoms enhancing lipophilicity and metabolic stability .
  • Unlike isoxazole-based patents (), the target compound’s benzothiazine core may favor interactions with sulfur-binding enzymes (e.g., kinases or cytochrome P450 isoforms).

Methanone Derivatives with Aromatic Substitution

Methanone derivatives with substituted phenyl groups () highlight the role of aryl electronic effects:

Compound Name Substituents Molecular Weight (g/mol) Notable Property
1-(3,4-Dimethoxyphenyl)ethanone 3,4-dimethoxyphenyl 180.20 High polarity due to two methoxy groups
(2-Hydroxyphenyl)(6,7,8-trimethoxy-2-naphthalenyl)methanone 2-hydroxyphenyl, trimethoxy-naphthalenyl 354.37 Enhanced hydrogen-bonding capacity

Key Findings :

  • The target compound’s 3,4-dimethoxyphenyl group shares electronic similarities with 1-(3,4-dimethoxyphenyl)ethanone (), suggesting comparable solubility in polar solvents .
  • Hydroxyl groups in analogs () improve hydrogen-bonding but reduce metabolic stability compared to methoxy-substituted systems .

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